Functional Group Orthogonality: Three Independent Reaction Sites in a Single Scaffold
1-Amino-4-bromo-1H-pyrrole-2-carboxamide (C5H6BrN3O, MW 204.02) possesses three distinct functional handles for orthogonal derivatization: an N-amino group (nucleophilic hydrazine equivalent), a C4 bromine atom (cross-coupling site), and a C2 carboxamide (hydrogen-bond donor/acceptor). In contrast, the widely studied Oroidin scaffold (4,5-dibromo-1H-pyrrole-2-carboxamide) lacks the N-amino functionality entirely, while 1H-pyrrol-1-amine, 3-bromo- (CAS 172100-29-7, MW 161.00) lacks the C2 carboxamide required for key hydrogen-bonding interactions [1].
| Evidence Dimension | Number of orthogonal functional handles |
|---|---|
| Target Compound Data | 3 orthogonal sites (N-amino, C4-bromo, C2-carboxamide) |
| Comparator Or Baseline | Oroidin core (4,5-dibromo-1H-pyrrole-2-carboxamide): 2 sites (C4/C5-dibromo, C2-carboxamide; no N-amino); 3-bromo-1H-pyrrol-1-amine: 2 sites (N-amino, C3-bromo; no C2-carboxamide) |
| Quantified Difference | +1 orthogonal functional handle (50% more than Oroidin; 50% more than 3-bromo-1H-pyrrol-1-amine) |
| Conditions | Structural analysis of pyrrole derivatives |
Why This Matters
This enables three independent sequential derivatization steps without protecting group manipulation, reducing synthetic step count and improving overall yield in library construction.
- [1] Oroidin - Wikipedia. (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dibromo-1H-pyrrole-2-carboxamide structural characterization. View Source
